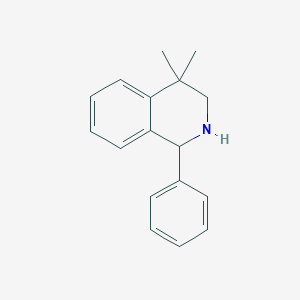

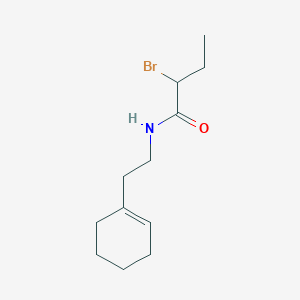

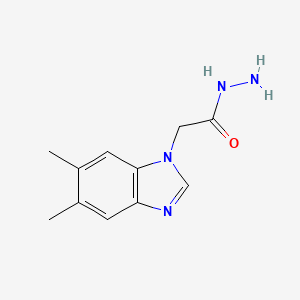

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide

概要

説明

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a compound that can be associated with various chemical reactions and synthetic methods. The papers provided discuss related compounds and their synthesis, which can shed light on the potential synthetic routes and reactivity of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions that can include the formation of bromo-substituted intermediates. For instance, 2-bromo-1,3-butadienes have been used in tandem Diels-Alder/transition metal cross-coupling reaction sequences, demonstrating the utility of bromine substituents in directing cycloaddition and facilitating subsequent cross-coupling reactions . Additionally, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates via a domino bromo-cyclization and elimination pathway indicates the versatility of bromine in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using various spectroscopic techniques. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator with a bromo-substituent was elucidated using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . This highlights the importance of these techniques in understanding the structural aspects of brominated amides.

Chemical Reactions Analysis

Brominated compounds are known to participate in a variety of chemical reactions. The papers discuss the use of brominated intermediates in cycloaddition reactions, such as the Diels-Alder reaction, which can be directed by the presence of a bromine substituent . Furthermore, the reactivity of brominated compounds in cyclization reactions to form heterocycles is also noted . These reactions underscore the reactivity of bromine-containing compounds in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely depending on their structure. While the papers do not directly discuss the properties of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide, they do provide insights into the properties of similar compounds. For example, the stability of 2-bromo-1,3-dienes as synthetic intermediates suggests that brominated amides could also exhibit stability under certain conditions . The fluorescent properties of a brominated coumarin derivative also indicate the potential for diverse chemical functionalities .

科学的研究の応用

Separation and Purification Processes

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide could potentially be involved in separation processes due to its structural similarities with compounds that interact with ionic liquids. For example, research on the activity coefficients at infinite dilution of organic solvents in ionic liquids highlights the potential of such compounds in enhancing the selectivity and efficiency of separation processes, particularly for mixtures involving alkenes and alkanes (Domańska, Wlazło, & Karpińska, 2016).

Catalytic Oxidation in Chemical Synthesis

The compound's structural features, particularly the presence of a bromine atom and a cyclohexene moiety, may make it relevant in catalytic oxidation processes. Studies on the controllable and selective catalytic oxidation of cyclohexene, for instance, show the importance of such reactions in producing valuable chemical intermediates used across various industries (Cao et al., 2018).

Biofuel Production

Considering the structural and chemical characteristics of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide, it could play a role in the downstream processing of biologically produced biofuels such as 1,3-propanediol and 2,3-butanediol. The efficient separation and purification of these compounds from fermentation broths are crucial for commercial biofuel production, and compounds like 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide could be involved in such processes (Xiu & Zeng, 2008).

Atmospheric Chemistry and Climate Research

The bromine atom in 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide suggests its potential relevance in studies related to atmospheric chemistry, particularly those involving organic bromine compounds like bromoform. Such research is critical for understanding the sources, sinks, and impacts of brominated compounds on climate and atmospheric chemistry (Quack & Wallace, 2003).

Environmental Safety and Pollution Studies

Given the potential environmental persistence and bioactivity of brominated compounds, 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide may also be of interest in environmental safety and pollution studies. Research on the toxicity and environmental behavior of related brominated compounds can provide insights into the potential environmental impacts and safety considerations associated with the use and disposal of such chemicals (Naz et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHAUNJRETWIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

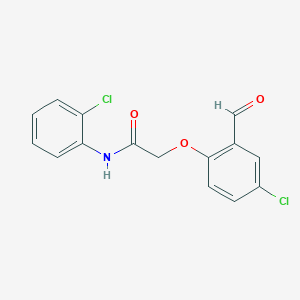

CCC(C(=O)NCCC1=CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)